Lipophilicity (XLogP) Advantage over Non-Fluorinated Imidazole: >2 Log-Unit Increase Drives Membrane Permeability
The trifluoropropyl substituent confers a substantial increase in computed lipophilicity compared to the unsubstituted imidazole core. The closely related analog 2-methyl-5-(3,3,3-trifluoropropyl)-1H-imidazole has a PubChem-computed XLogP3-AA of 2.2 [1], providing the best available estimate for the target compound. This represents a >2.4 log-unit increase over unsubstituted imidazole (cLogP = –0.18) [2]. In contrast, the non-fluorinated propyl analog 5-propyl-1H-imidazole would be expected to have a significantly lower logP. This lipophilicity gain is directly relevant to membrane permeability and oral absorption potential, as logP values in the 1–3 range are associated with favorable passive permeability for oral drugs.
| Evidence Dimension | Lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | 5-(3,3,3-Trifluoropropyl)-1H-imidazole: XLogP estimated at ~2.0–2.2 (based on closest analog 2-methyl-5-(3,3,3-trifluoropropyl)-1H-imidazole XLogP3-AA = 2.2) [1] |
| Comparator Or Baseline | Imidazole: cLogP = –0.18 [2]; 5-(Trifluoromethyl)-1H-imidazole: LogP = 0.65 [3] |
| Quantified Difference | ΔXLogP ≈ +2.4 vs. imidazole; ≈ +1.5 vs. 5-(trifluoromethyl)-1H-imidazole |
| Conditions | Computational prediction: XLogP3-AA (PubChem), CLOGP (Daylight/UNII-FDA), LogP (Chemspace database) |
Why This Matters
The ~2.4 log-unit lipophilicity increase over the imidazole parent directly translates into enhanced passive membrane permeability, making this compound a strategically distinct choice for medicinal chemistry programs requiring balanced hydrophobic character—neither too polar (like unsubstituted imidazole) nor excessively lipophilic.
- [1] PubChem. 2-Methyl-5-(3,3,3-trifluoropropyl)-1H-imidazole, CID 173264408. Computed XLogP3-AA = 2.2. National Center for Biotechnology Information, 2025. View Source
- [2] UNII-FDA Database. Imidazole, CAS 288-32-4. cLogP = –0.1802. DockingFiles, University of Murcia. View Source
- [3] Chemspace. 5-(Trifluoromethyl)-1H-imidazole, CAS 33468-69-8, CSSB00015278546. LogP = 0.65. View Source
